Aurora Kinase Inhibitor III

Content Navigation

CAS Number

Product Name

IUPAC Name

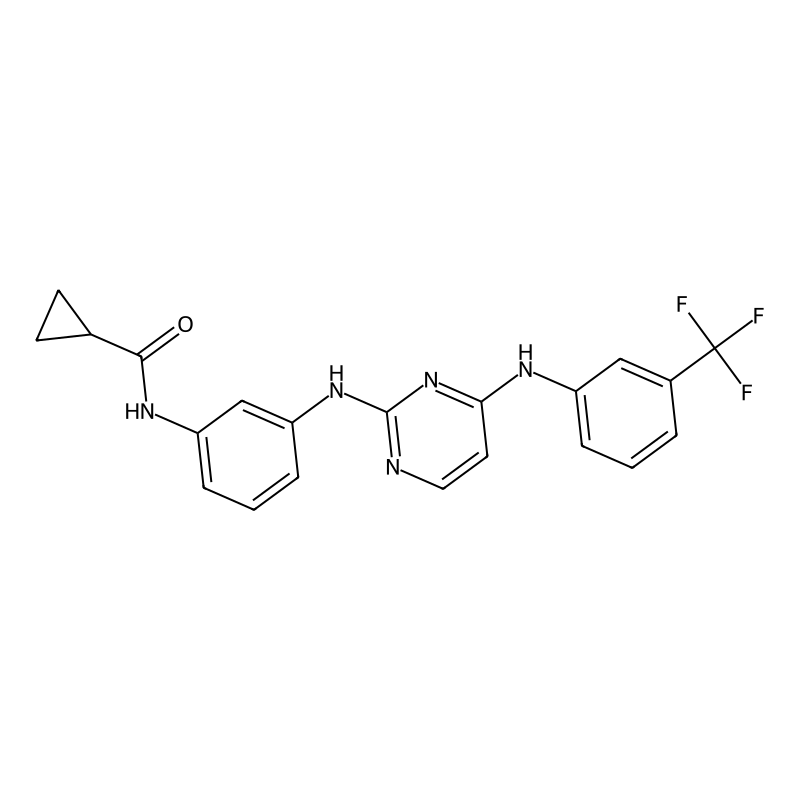

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Aurora Kinase Inhibitor III (AKI-III) is a small molecule specifically designed to inhibit Aurora A kinase, a critical enzyme involved in cell division []. Researchers utilize AKI-III for various applications within the field of cell cycle research, as detailed below.

Probing Aurora A Function in Mitosis

Cell division, or mitosis, is a tightly regulated process requiring the coordinated action of multiple proteins. Aurora A kinase plays a key role in several mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation []. By treating cells with AKI-III, researchers can disrupt Aurora A activity and observe the resulting cellular phenotypes. This allows them to elucidate the specific functions of Aurora A within the complex mitotic machinery [].

Studying Cancer Cell Proliferation

Aurora A kinase overexpression has been linked to various types of cancer []. AKI-III's ability to potently inhibit Aurora A makes it a valuable tool for investigating the role of Aurora A in cancer cell proliferation. Researchers can use AKI-III to determine whether inhibiting Aurora A can suppress cancer cell growth and explore potential therapeutic applications [].

Aurora Kinase Inhibitor III, identified by the Chemical Abstracts Service number 879127-16-9, is a small molecule that functions primarily as an inhibitor of Aurora A kinase. This compound has a molecular formula of C21H18F3N5O and is recognized for its potent inhibitory effects, with an inhibition constant (IC50) of approximately 42 nanomolar against Aurora A kinase. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase, thereby blocking its activity and affecting downstream signaling pathways involved in cell division and proliferation .

AKIII acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP, the essential energy source required for Aurora A to phosphorylate its target substrates []. This inhibition disrupts various cellular processes regulated by Aurora A, including mitosis (cell division) and chromosome segregation [].

The primary reaction mechanism of Aurora Kinase Inhibitor III involves its interaction with the ATP-binding site of Aurora A kinase. By binding to this site, the inhibitor prevents the phosphorylation of target substrates that are critical for mitotic progression. This inhibition can lead to cell cycle arrest, particularly at the G2/M phase, thereby impacting cancer cell proliferation. The compound's structure allows it to mimic ATP sufficiently to bind effectively while not undergoing phosphorylation itself .

Aurora Kinase Inhibitor III has been shown to exert significant biological effects on various cancer cell lines. Its primary action is to inhibit mitosis by blocking Aurora A kinase activity, which is crucial for proper spindle formation and chromosome segregation during cell division. The inhibition leads to increased apoptosis in cancer cells, particularly those with overexpression of Aurora A kinase. Studies have demonstrated that treatment with this inhibitor results in reduced viability and proliferation of tumor cells in vitro and in vivo .

- Formation of the core structure: Utilizing reactions such as cyclization or condensation to build the pyrimidine core.

- Functional group modifications: Introducing trifluoromethyl groups and other substituents through electrophilic aromatic substitution or nucleophilic addition.

- Purification: Employing techniques like chromatography to isolate the final product in high purity.

Specific synthetic routes can vary but generally focus on achieving high yield and purity while minimizing by-products .

Aurora Kinase Inhibitor III has significant potential in cancer therapeutics due to its ability to selectively inhibit Aurora A kinase. Its applications include:

- Cancer Treatment: Particularly in solid tumors where Aurora A is overexpressed.

- Research Tool: Used in studies investigating cell cycle regulation and mitotic processes.

- Combination Therapy: Potential use alongside other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Several compounds share structural similarities or biological targets with Aurora Kinase Inhibitor III. Here are some notable examples:

Aurora Kinase Inhibitor III stands out due to its specific potency against Aurora A kinase compared to others that may exhibit broader activity across multiple kinases or lower selectivity . This selectivity may confer advantages in minimizing off-target effects during therapeutic applications.

Aurora Kinase Inhibition: Isoform Selectivity (Aurora A vs. Aurora B/C)

Aurora Kinase Inhibitor III demonstrates pronounced selectivity for Aurora A over other kinase targets, with its primary mechanism involving competitive inhibition at the adenosine triphosphate binding site [1] [2]. The molecular basis for isoform selectivity between Aurora kinases stems from critical structural differences in their adenosine triphosphate-binding pockets, specifically at three key positions: leucine 215, threonine 217, and arginine 220 in Aurora A, which correspond to arginine 215, glutamate 217, and lysine 220 in Aurora B and Aurora C respectively [4] [5].

The threonine 217 residue in Aurora A plays the most critical role in governing isoform selectivity for Aurora A inhibition [4] [5]. Studies using Aurora A mutants where threonine 217 was substituted with glutamate (mimicking Aurora B/C) showed significantly reduced sensitivity to Aurora A-selective inhibitors, confirming the central importance of this residue [4] [5]. The leucine 215 residue contributes to selectivity by creating a distinct hydrophobic environment in Aurora A, while the leucine 215 side chain points away from the active site, providing unique spatial characteristics not present in Aurora B/C [4].

Aurora Kinase Inhibitor III exploits these structural differences to achieve selectivity, though specific selectivity ratios against Aurora B and Aurora C have not been extensively characterized in available literature [1] [2]. The compound maintains significant selectivity over other serine/threonine and tyrosine kinases, including lymphocyte-specific protein tyrosine kinase (inhibitor concentration fifty percent = 131 nanomolar), bone marrow tyrosine kinase gene in chromosome X (inhibitor concentration fifty percent = 386 nanomolar), insulin-like growth factor 1 receptor (inhibitor concentration fifty percent = 591 nanomolar), and spleen tyrosine kinase (inhibitor concentration fifty percent = 887 nanomolar) [1].

Structural Basis of ATP-Binding Site Interaction

Aurora Kinase Inhibitor III functions as an adenosine triphosphate-competitive inhibitor, binding within the nucleotide-binding cleft formed between the amino-terminal and carboxyl-terminal lobes of the Aurora kinase domain [1] [6]. The adenosine triphosphate binding site in Aurora kinases features a conserved architecture typical of protein kinases, with the purine base of adenosine triphosphate occupying a hydrophobic pocket near the hinge region and forming crucial hydrogen bond interactions with glutamate 211 and alanine 213 [7].

The cyclopropanecarboxamide structure of Aurora Kinase Inhibitor III is designed to occupy the adenosine triphosphate binding site, with the pyrimidine core likely positioning itself in the region typically occupied by the adenine base of adenosine triphosphate [1] [7]. The trifluoromethyl-substituted phenyl group extends toward the selectivity pocket, exploiting the unique structural features of Aurora A's binding site to achieve selectivity [1]. The compound's binding likely involves hydrogen bonding interactions with key residues in the hinge region and hydrophobic interactions with residues forming the adenosine triphosphate binding pocket [7].

Crystal structure analyses of Aurora kinases bound to various inhibitors reveal that effective inhibitors typically adopt conformations that either stabilize the DFG-in active state or the DFG-out inactive state [6] [8]. The DFG motif (aspartate-phenylalanine-glycine) undergoes conformational changes that critically affect inhibitor binding and selectivity [8] [9]. Some inhibitors preferentially bind the DFG-in conformation, while others show enhanced binding to the DFG-out conformation, with each binding mode conferring different selectivity profiles [8] [10].

Modulation of Mitotic Checkpoints and Chromosomal Segregation

Aurora kinases play fundamental roles in regulating mitotic checkpoints and ensuring accurate chromosomal segregation during cell division [11] [12]. Aurora A primarily functions at centrosomes and spindle poles, where it regulates centrosome maturation, spindle assembly, and mitotic entry [13] [14]. Aurora B operates as part of the chromosomal passenger complex, controlling kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis [11] [15].

Inhibition of Aurora kinase activity by Aurora Kinase Inhibitor III disrupts multiple aspects of mitotic checkpoint regulation [11] [12]. Aurora A inhibition leads to defects in centrosome maturation and spindle pole formation, resulting in mitotic arrest and eventual cell death [14] [16]. The compound's effect on Aurora A activity impairs the phosphorylation of key substrates involved in mitotic progression, including targeting protein for Xenopus kinesin-like protein 2 and histone deacetylase 6 [13].

Aurora B inhibition affects chromosomal passenger complex function, leading to impaired chromosome bi-orientation and defective spindle assembly checkpoint signaling [15] [17]. The kinase normally phosphorylates histone H3 at serine 10 and serine 28, modifications critical for chromosome condensation and segregation [18] [15]. Disruption of Aurora B activity results in chromosome segregation errors, cytokinesis failure, and the formation of polyploid cells [12] [17].

The modulation of mitotic checkpoints by Aurora Kinase Inhibitor III occurs through interference with the normal regulatory networks that ensure faithful chromosome segregation [15] [16]. Aurora kinases create spatial gradients of kinase activity that provide positional information for various mitotic events, and inhibition of these kinases disrupts these critical spatial control mechanisms [15].

Off-Target Kinase Profiling and Selectivity Assays

Comprehensive kinase profiling reveals that Aurora Kinase Inhibitor III maintains reasonable selectivity for Aurora A while showing measurable activity against several other kinases [1] [3]. The compound demonstrates inhibitor concentration fifty percent values of 131 nanomolar for lymphocyte-specific protein tyrosine kinase, 386 nanomolar for bone marrow tyrosine kinase gene in chromosome X, 591 nanomolar for insulin-like growth factor 1 receptor, and 887 nanomolar for spleen tyrosine kinase [1].

Importantly, Aurora Kinase Inhibitor III shows minimal activity against epidermal growth factor receptor, with an inhibitor concentration fifty percent greater than 10 micromolar, indicating over 238-fold selectivity relative to Aurora A [1] [19]. This selectivity profile suggests that the compound's primary cellular effects are likely mediated through Aurora kinase inhibition rather than significant off-target interactions [1].

Kinase selectivity profiling using comprehensive panels has become essential for characterizing kinase inhibitors and understanding their potential off-target effects [3] [20]. The Gini coefficient, a metric that quantifies inhibitor selectivity without requiring arbitrary cutoff thresholds, can be applied to assess the selectivity of Aurora Kinase Inhibitor III [3] [20]. Compounds with higher Gini coefficients demonstrate more focused activity against fewer targets, while lower coefficients indicate broader kinase inhibition [3].

The off-target profile of Aurora Kinase Inhibitor III includes several kinases involved in cellular signaling pathways distinct from mitotic regulation [1]. Lymphocyte-specific protein tyrosine kinase participates in T-cell receptor signaling, bone marrow tyrosine kinase gene in chromosome X functions in B-cell development, insulin-like growth factor 1 receptor mediates growth factor signaling, and spleen tyrosine kinase contributes to immune cell activation [1]. While these off-target interactions occur at concentrations higher than the Aurora A inhibitor concentration fifty percent value, they may contribute to cellular effects at higher compound concentrations [1] [3].